

The Biological Activity of Mutated EGFR-IN-2: A Technical Overview

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Compound of Interest

Compound Name: Mutated EGFR-IN-2

Cat. No.: B12432711

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutated EGFR-IN-2, also identified as compound 91 from patent WO2017036263A1, is a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR).^{[1][2][3][4][5][6]} This technical guide provides a comprehensive overview of the biological activity of **Mutated EGFR-IN-2**, with a focus on its inhibitory effects on clinically relevant EGFR mutations. The information is curated for researchers and professionals involved in oncology drug discovery and development.

The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.^{[1][2][3][4]} Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term clinical benefit.

Mutated EGFR-IN-2 has emerged as a promising therapeutic candidate due to its high potency against these resistant forms of EGFR. This document summarizes the available quantitative data on its biological activity, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the known quantitative data for the biological activity of **Mutated EGFR-IN-2**.

Target	IC50 (nM)	Assay Type	Reference
EGFR (L858R/T790M)	< 1	Biochemical Kinase Assay	[1] [5]
EGFR (ex19del/T790M)	Data not publicly available	Biochemical Kinase Assay	[1]
EGFR (T790M)	Data not publicly available	Biochemical Kinase Assay	[1]
EGFR (L858R)	Data not publicly available	Biochemical Kinase Assay	[1]
EGFR (ex19del)	Data not publicly available	Biochemical Kinase Assay	[1]
Wild-Type EGFR	Data not publicly available	Biochemical Kinase Assay	

Table 1: Biochemical Activity of **Mutated EGFR-IN-2** against various EGFR mutations.

Cell Line	EGFR Mutation Status	IC50 (nM)	Assay Type	Reference
Data not publicly available				

Table 2: Cellular Activity of **Mutated EGFR-IN-2** in cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for evaluating the efficacy of EGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:

- Recombinant human EGFR kinase domains (e.g., L858R/T790M)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **Mutated EGFR-IN-2** (or test compound)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare a serial dilution of **Mutated EGFR-IN-2** in DMSO.
- In a 384-well plate, add the EGFR kinase domain, the peptide substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the K_m value for the specific EGFR mutant.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

- The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular EGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

- Cancer cell line expressing the target EGFR mutant (e.g., NCI-H1975 for L858R/T790M)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- **Mutated EGFR-IN-2** (or test compound)
- EGF (Epidermal Growth Factor)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti- β -actin)
- Western blot reagents and equipment

Procedure:

- Seed the cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 12-24 hours.
- Treat the cells with a serial dilution of **Mutated EGFR-IN-2** for a specified time (e.g., 2 hours).

- Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting using the specified primary and appropriate secondary antibodies.
- Visualize the protein bands and quantify the band intensities.
- Normalize the phospho-EGFR signal to the total EGFR signal and compare the treated samples to the vehicle control to determine the extent of inhibition.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

Materials:

- Cancer cell line expressing the target EGFR mutant
- Cell culture medium
- **Mutated EGFR-IN-2** (or test compound)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well plates

Procedure:

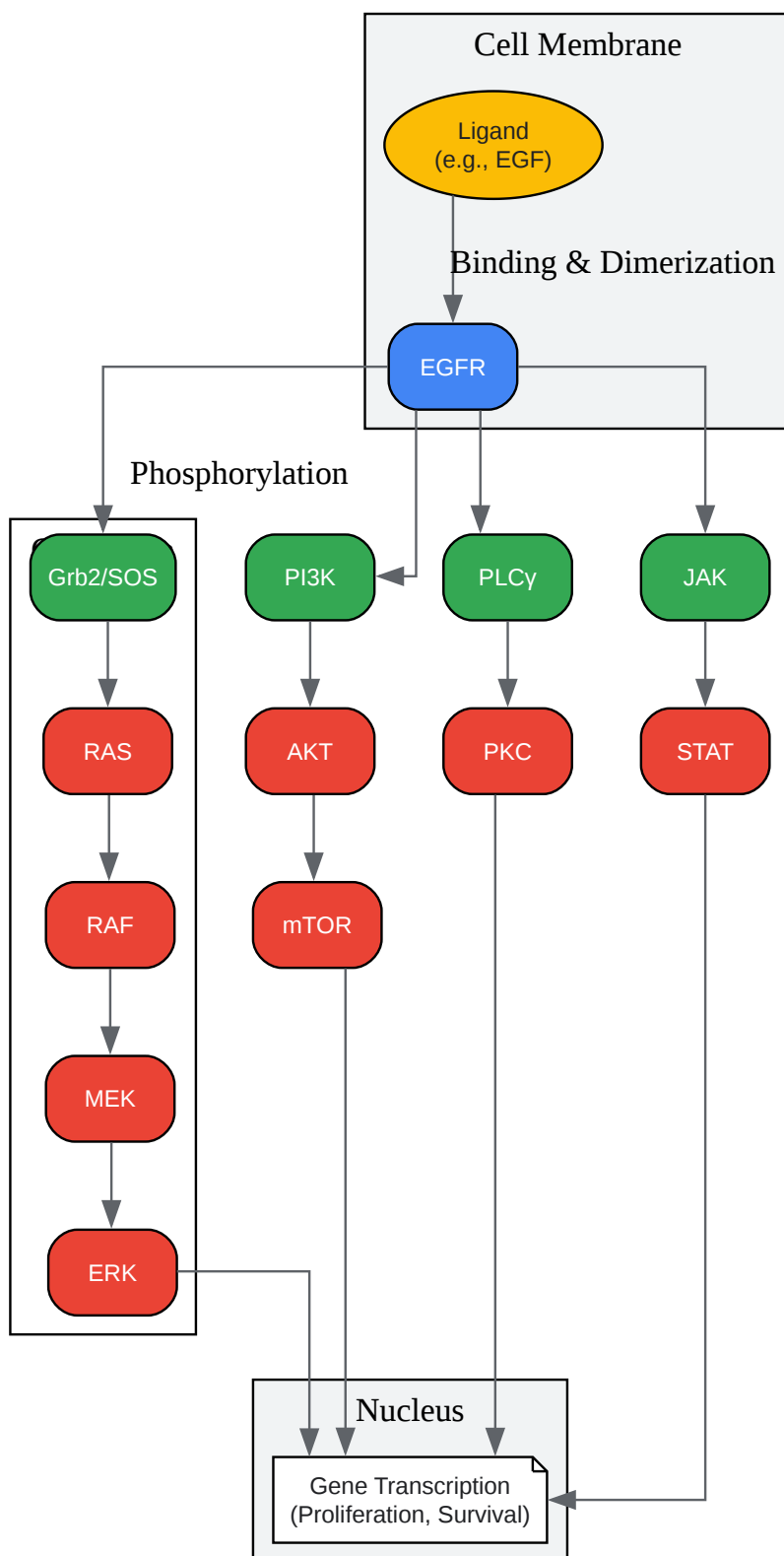
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Mutated EGFR-IN-2**.
- Incubate the cells for a specified period (e.g., 72 hours).

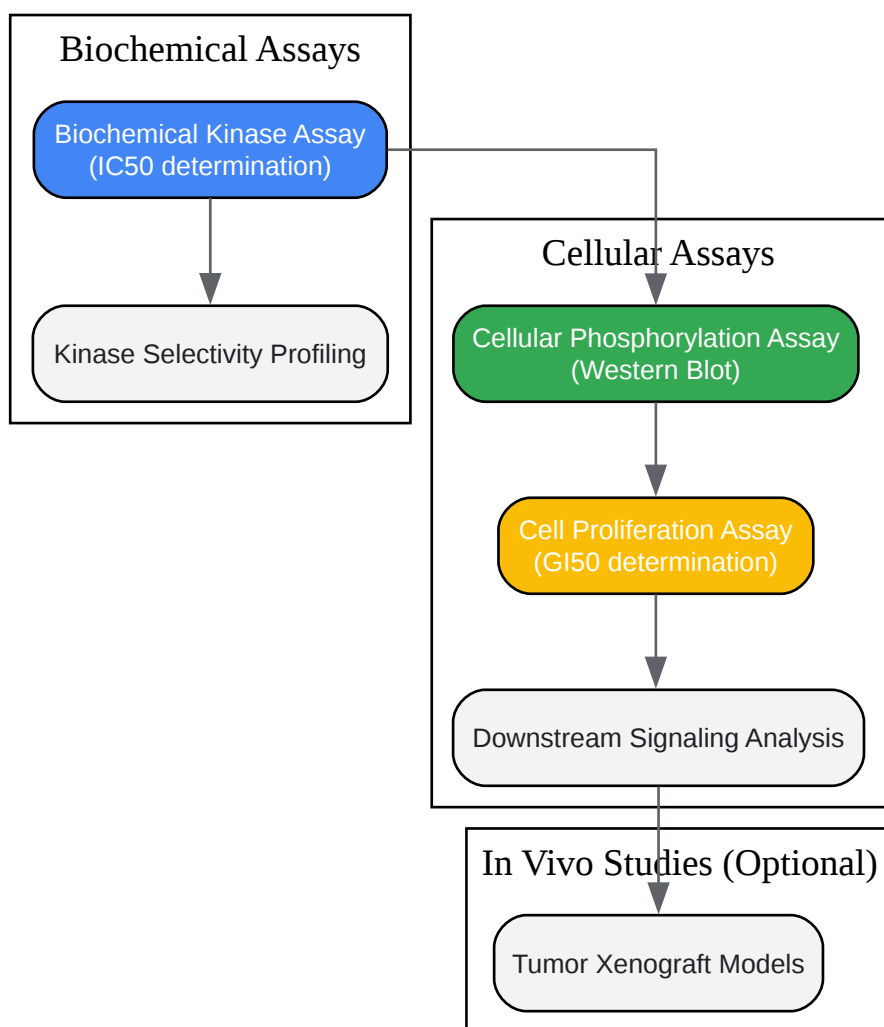
- Equilibrate the plate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percent growth inhibition for each compound concentration relative to a DMSO control.
- Determine the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response curve.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell growth and survival. The primary pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, the JAK/STAT pathway, and the PLCγ pathway. **Mutated EGFR-IN-2** acts by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.





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